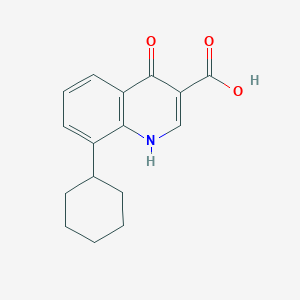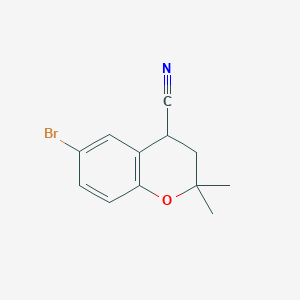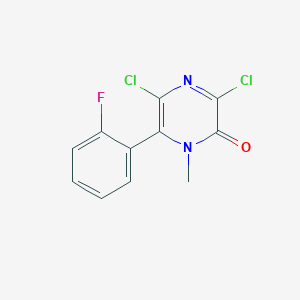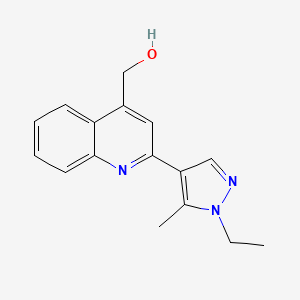
(2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1-エチル-5-メチル-1H-ピラゾール-4-イル)キノリン-4-イル)メタノールは、ピラゾール環で置換されたキノリンコアを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
(2-(1-エチル-5-メチル-1H-ピラゾール-4-イル)キノリン-4-イル)メタノールの合成は、通常、多段階有機反応を伴います。一般的な方法の1つは、塩基性条件下で2-クロロキノリンと1-エチル-5-メチル-1H-ピラゾールを縮合させ、続いてメタノール基を導入するために還元することです。反応条件は、しばしばエタノールやジメチルホルムアミドなどの溶媒と、パラジウム炭素などの触媒の使用を必要とします。
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模で行う場合があります。このプロセスは、収量と純度を最適化するために最適化され、しばしば連続フローリアクターと自動システムを組み合わせて、一貫した品質と効率を確保します。
化学反応の分析
反応の種類
(2-(1-エチル-5-メチル-1H-ピラゾール-4-イル)キノリン-4-イル)メタノールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: メタノール基は、過マンガン酸カリウムなどの酸化剤を使用してカルボン酸に酸化できます。
還元: キノリン環は、パラジウム炭素などの触媒を使用して水素化条件下で還元できます。
置換: ピラゾール環は求電子置換反応に関与することができ、ハロゲンやその他の置換基を導入することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、次のものがあります。
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: パラジウム炭素を使用した水素ガス、水素化リチウムアルミニウム。
置換基: 塩素や臭素などのハロゲンは、酸性または塩基性条件下で導入されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、メタノール基の酸化はカルボン酸を生成し、キノリン環の還元はテトラヒドロキノリン誘導体を生成する可能性があります。
科学研究アプリケーション
化学
化学では、(2-(1-エチル-5-メチル-1H-ピラゾール-4-イル)キノリン-4-イル)メタノールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、創薬と材料科学のための多様な化学ライブラリを作成できます。
生物学
生物学的に、この化合物は、酵素相互作用の研究や、受容体研究のための潜在的なリガンドとして使用できます。生体高分子と相互作用する能力は、生化学研究において貴重なツールになります。
医学
医薬品化学では、(2-(1-エチル-5-メチル-1H-ピラゾール-4-イル)キノリン-4-イル)メタノールは、潜在的な治療特性について研究されています。これは、特定の疾患を標的とする新薬の開発のためのリード化合物として役立ちます。
産業
産業的には、この化合物は、導電率や安定性などの特定の特性を持つ新素材の開発に使用できます。材料科学におけるその用途は広く多岐にわたります。
科学的研究の応用
Chemistry
In chemistry, (2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its applications in material science are vast and varied.
作用機序
(2-(1-エチル-5-メチル-1H-ピラゾール-4-イル)キノリン-4-イル)メタノールの作用機序は、特定の分子標的との相互作用を伴います。キノリン環とピラゾール環により、酵素や受容体に結合し、その活性を調節できます。この結合は、細胞経路の変化につながり、シグナル伝達や遺伝子発現などの生物学的プロセスに影響を与えます。
類似の化合物との比較
類似の化合物
(2-(1-メチル-1H-ピラゾール-4-イル)キノリン-4-イル)メタノール: エチル基ではなくメチル基を持つ同様の構造。
(2-(1-エチル-1H-ピラゾール-4-イル)キノリン-4-イル)メタノール: ピラゾール環にメチル基がない同様の構造。
(2-(1-エチル-5-メチル-1H-ピラゾール-4-イル)キノリン-4-イル)エタノール: メタノール基ではなくエタノール基を持つ同様の構造。
独自性
(2-(1-エチル-5-メチル-1H-ピラゾール-4-イル)キノリン-4-イル)メタノールは、ピラゾール環とキノリン環における特定の置換パターンにより独自です。この独特の構造は、化学的および生物学的特性を明確に付与し、研究および工業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
(2-(1-Methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(2-(1-Ethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol: Similar structure but without the methyl group on the pyrazole ring.
(2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is unique due to the specific substitution pattern on the pyrazole and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H17N3O |
|---|---|
分子量 |
267.33 g/mol |
IUPAC名 |
[2-(1-ethyl-5-methylpyrazol-4-yl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C16H17N3O/c1-3-19-11(2)14(9-17-19)16-8-12(10-20)13-6-4-5-7-15(13)18-16/h4-9,20H,3,10H2,1-2H3 |
InChIキー |
SANGVFFDVAFDHP-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)C2=NC3=CC=CC=C3C(=C2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


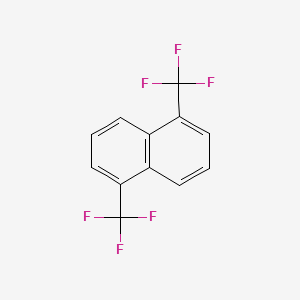

![4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one](/img/structure/B11850814.png)
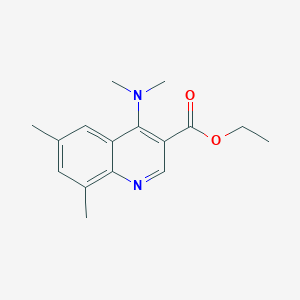
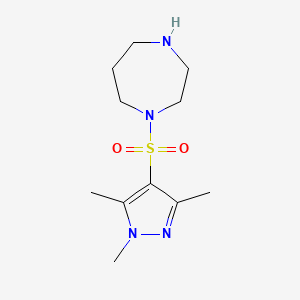
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B11850823.png)



![4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11850847.png)
